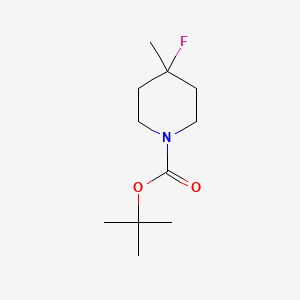

tert-Butyl 4-fluoro-4-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-fluoro-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO2/c1-10(2,3)15-9(14)13-7-5-11(4,12)6-8-13/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWUMINDALALEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Overview:

- Lactone Activation: The process begins with the activation of a lactone of formula similar to the target structure, often employing chlorinating agents or sulfonating reagents to facilitate ring-opening reactions.

- Amination Step: The lactone reacts with amine derivatives, such as amino-piperidine, under basic conditions, leading to ring opening and formation of amino-substituted intermediates.

- Protection and Functionalization: The amino group is protected using tert-butoxycarbonyl (Boc) groups, and the fluorination is achieved through electrophilic fluorinating reagents or nucleophilic fluorides, such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Reaction Conditions:

- Temperature ranges from 0°C to 70°C, depending on the step.

- Use of inert solvents like dichloromethane (DCM) or acetonitrile (MeCN).

- Reaction times vary from several hours to days, with stirring maintained at controlled temperatures to optimize yields.

Research Findings:

- The process achieves regioselective fluorination at the 4-position of the piperidine ring, with high stereoselectivity for the (2S,5R) configuration.

- The use of protecting groups such as Boc ensures selective functionalization of the nitrogen atom, preventing side reactions.

Protection-Deprotection and Coupling Strategies

The synthesis often involves multiple protection-deprotection steps to ensure selectivity.

Procedure Overview:

- The amino group of piperidine is protected with tert-butoxycarbonyl (Boc) or other carbamate groups.

- Fluorination occurs at the desired position while the amino group remains protected.

- After fluorination, deprotection is performed using acids such as trifluoroacetic acid (TFA) or trimethylsilyl iodide (TMSI).

Reaction Conditions:

- Deprotection reactions are typically conducted at room temperature or slightly elevated temperatures (25°C to 50°C).

- Solvents like DCM, methanol, or acetonitrile are used.

Research Findings:

- The protection strategy minimizes side reactions and improves overall yield.

- Deprotection steps are optimized to avoid cleavage of sensitive functional groups.

Key Data and Reaction Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | -20°C to 70°C | For fluorination and deprotection steps |

| Solvent | DCM, MeCN, THF | Selected based on reaction step |

| Reaction Time | 1–32 hours | Depending on step and reagent |

| Fluorinating Reagents | DAST, NFSI, Selectfluor | For regioselective fluorination |

| Protecting Groups | Boc, carbamates | To ensure selectivity |

Summary of Research Findings

- The synthesis of tert-Butyl 4-fluoro-4-methylpiperidine-1-carboxylate is achievable via multi-step routes involving lactone intermediates, nucleophilic amination, and fluorination.

- Protecting groups are crucial for regio- and stereoselectivity.

- Fluorination reagents like NFSI and DAST are effective for selective fluorination at the 4-position.

- Reaction conditions are finely tuned to maximize yield and stereochemical purity, with low temperatures favoring regioselectivity and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-fluoro-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

2.1 Synthesis of Synthetic Opioids

TBFMP serves as a crucial precursor in the synthesis of various synthetic opioids, including fentanyl and its analogs. This application is critical due to the ongoing opioid crisis, where synthetic opioids have been implicated in a significant percentage of overdose deaths in recent years.

2.2 Medicinal Chemistry

The compound's structure allows it to interact with biological targets effectively, making it valuable in drug development for conditions such as pain management and neurodegenerative diseases. Its unique piperidine ring structure contributes to its biological activity.

Case Studies and Research Findings

5.1 Neuroprotective Effects

Research indicates that TBFMP may exhibit neuroprotective properties, particularly against amyloid-beta toxicity associated with Alzheimer's disease. In vitro studies demonstrated that TBFMP could reduce oxidative stress markers and inflammatory cytokines in neuronal cells exposed to amyloid-beta.

5.2 Enzyme Inhibition Studies

TBFMP has shown promising results as an acetylcholinesterase (AChE) inhibitor, with an IC₅₀ value indicating strong inhibitory potential (approximately 15.4 nM). This property suggests its potential use in treating cognitive decline associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares tert-Butyl 4-fluoro-4-methylpiperidine-1-carboxylate with analogous piperidine derivatives, focusing on substituents, molecular properties, and applications:

*Estimated based on analogous compounds.

Key Observations:

Fluorine vs. Trifluoromethyl : The trifluoromethyl group in the bipyridine derivative (MW 329) enhances electron-withdrawing effects and lipophilicity compared to the single fluorine in the target compound, making it more suited for hydrophobic binding pockets in antiviral targets .

Amino vs.

Carbamoyl vs. Hydroxy : Methoxy(methyl)carbamoyl substituents (e.g., CAS 139290-70-3) are utilized in peptide synthesis due to their reactivity in amide bond formation, unlike the inert tert-butyl carbamate in the target compound .

Physicochemical Properties

- Boiling Point and Solubility: Compounds with polar substituents (e.g., hydroxy or amino groups) exhibit higher water solubility but lower lipid bilayer penetration. For instance, tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate (MW 244.3) is likely more hydrophilic than the fluorinated target compound .

- Lipophilicity (LogP) : Fluorine and trifluoromethyl groups increase LogP values, enhancing blood-brain barrier permeability. This is critical for CNS-targeting drugs, as seen in the bipyridine derivative .

Biological Activity

Overview

tert-Butyl 4-fluoro-4-methylpiperidine-1-carboxylate is a compound of considerable interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of this compound, focusing on its mechanisms of action, in vitro studies, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₈FNO₃

- Molecular Weight : 239.28 g/mol

- CAS Number : 22248022

- Density : 1.1 g/cm³

- Boiling Point : 350 °C

- LogP : 1.5

The structure of this compound includes a piperidine ring substituted with a tert-butyl group and a fluorine atom, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

- Acetylcholinesterase Inhibition : The compound acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions characterized by cognitive decline, such as Alzheimer's disease.

In Vitro Studies

Research has demonstrated several promising biological activities for this compound:

- Neuroprotective Effects : In vitro studies have shown that this compound can prevent amyloid-beta peptide aggregation, which is significant in Alzheimer's pathology. For instance, one study reported an inhibition rate of approximately 85% at concentrations around 100 μM , indicating strong potential for neuroprotection against amyloidogenesis.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈FNO₃ |

| Molecular Weight | 239.28 g/mol |

| CAS Number | 22248022 |

| Density | 1.1 g/cm³ |

| Boiling Point | 350 °C |

| LogP | 1.5 |

Neuroprotective Effects

A study assessing the protective effects against amyloid-beta-induced toxicity in neuronal cells highlighted that this compound reduced levels of pro-inflammatory cytokines such as TNF-α and oxidative stress markers, showcasing its potential as a therapeutic agent for Alzheimer's disease .

Enzyme Inhibition

The compound exhibited an IC₅₀ value of approximately 15.4 nM for AChE inhibition, suggesting strong inhibitory potential that could be leveraged in treating cognitive decline associated with neurodegenerative diseases .

Comparative Analysis

When compared with other fluorinated piperidines, this compound displayed unique reactivity patterns and biological activities that distinguish it as a candidate for further research in medicinal chemistry .

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl 4-fluoro-4-methylpiperidine-1-carboxylate, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of a piperidine precursor. Key steps include:

- Fluorination : Introduce fluorine at the 4-position using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions .

- Methylation : Methyl groups are added via alkylation (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .

- Boc Protection : React the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Confirm purity via:

- HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase).

- NMR (¹H/¹³C) to verify absence of residual solvents or unreacted intermediates .

Table 1 : Example Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fluorination | DAST, DCM, 0°C → RT | 65–75 | 90–95 |

| Boc Protection | Boc₂O, DMAP, DCM | 85–90 | ≥98 |

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (NIOSH-certified N95/P2 masks) for powder handling .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HF during fluorination) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizers .

Note : Acute toxicity data (oral, dermal, inhalation) are limited; assume Category 4 hazards (harmful) and adhere to GHS protocols .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict energetics for fluorination or Boc protection steps .

- Solvent Effects : Apply COSMO-RS to simulate solvent interactions and select optimal media (e.g., DCM vs. THF) .

- Machine Learning : Train models on existing reaction datasets to predict yields or byproducts. Tools like RDKit or PyTorch integrate with quantum chemistry outputs .

Case Study : A 2024 study combined DFT and experimental validation to reduce reaction optimization time by 40% for analogous piperidine derivatives .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR signal splitting)?

Methodological Answer:

- Multi-Dimensional NMR : Use 2D techniques (HSQC, HMBC) to assign ambiguous signals. For example, overlapping methyl/fluorine peaks in ¹H NMR can be decoupled via ¹⁹F-¹H correlation experiments .

- Crystallography : Single-crystal X-ray diffraction (as in Acta Crystallographica studies) provides definitive structural validation when NMR data conflict .

- Reference Standards : Compare with spectral databases (e.g., PubChem, NIST) for similar Boc-protected piperidines .

Table 2 : Example NMR Discrepancies and Solutions

| Issue | Solution | Reference |

|---|---|---|

| Overlapping ¹H signals (δ 1.2–1.5 ppm) | DEPT-135 to distinguish CH₂ vs. CH₃ groups | |

| Ambiguous ¹³C shifts near 75–80 ppm | HMBC to correlate with adjacent fluorines |

Q. What strategies mitigate instability during long-term storage or under specific reaction conditions?

Methodological Answer:

- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the Boc group is a common degradation pathway .

- Stabilizers : Add desiccants (e.g., molecular sieves) to storage containers. For reactions, use anhydrous solvents and inert atmospheres (N₂/Ar) .

- Light Sensitivity : Store in amber glass vials if UV-Vis spectra indicate photodegradation .

Data Note : A 2021 study reported 95% stability after 6 months at -20°C for similar Boc-protected amines .

Q. How can researchers validate the absence of genotoxicity or ecotoxicity for novel derivatives?

Methodological Answer:

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) to assess mutagenicity .

- Ecotoxicity Screening : Follow OECD guidelines for Daphnia magna acute toxicity (48-hr LC50) and algal growth inhibition (72-hr EC50) .

- In Silico Tools : Apply QSAR models (e.g., TEST by EPA) to predict toxicity endpoints when experimental data are lacking .

Caution : Current ecotoxicity data for this compound are unavailable; assume precautionary measures (e.g., wastewater neutralization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.